molecular formula C6H14N2 B2725795 (3S)-1-ethylpyrrolidin-3-amine CAS No. 216667-65-1

(3S)-1-ethylpyrrolidin-3-amine

Cat. No.: B2725795
CAS No.: 216667-65-1
M. Wt: 114.192
InChI Key: GOLVGZOPWLLUSF-LURJTMIESA-N
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Description

(3S)-1-Ethylpyrrolidin-3-amine (CAS 216667-65-1) is a chiral pyrrolidine derivative of significant value in medicinal chemistry and pharmaceutical research. This compound serves as a crucial synthetic intermediate and chiral building block for the development of novel bioactive molecules. Its stereochemistry is particularly important for the design of ligands that target G-protein-coupled receptors (GPCRs), where the (S) configuration can be essential for high-affinity binding and functional activity . Research indicates that pyrrolidine scaffolds analogous to this compound are extensively investigated in central nervous system (CNS) drug discovery. This includes its application in the synthesis of compounds evaluated as potent dual-acting 5-HT6 and D3 receptor antagonists, which represent a promising strategy for the treatment of neurodegenerative disorders and cognitive deficits associated with conditions like Alzheimer's disease . The compound's structure, featuring a basic amine nitrogen, allows it to form strong salt bridge interactions with conserved aspartic acid residues in aminergic receptor binding pockets, a key interaction for many therapeutics . Furthermore, the pyrrolidine ring is a privileged structure found in numerous approved drugs and is frequently derived from chiral pools like proline for stereoselective synthesis . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for application to humans or animals.

Properties

IUPAC Name

(3S)-1-ethylpyrrolidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-2-8-4-3-6(7)5-8/h6H,2-5,7H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLVGZOPWLLUSF-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CC[C@@H](C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Michael Addition and Alkylation

A foundational approach involves asymmetric Michael addition to establish the stereochemical framework. Starting from isobutyl (3S)-3-[methyl[(1S)-1-phenylethyl]amino]butanoate, an asymmetric Michael reaction with methyl acrylate generates the intermediate 5c with high enantioselectivity. Subsequent stereoselective alkylation introduces the ethyl group via reaction with ethyl iodide under phase-transfer conditions, yielding (3S,4S)-3-allyl-1,4-dimethylazetidin-2-one (17 ). Hydrogenolysis of the allyl group and reductive amination finalize the pyrrolidine ring, achieving an overall yield of 38% over five steps.

Key Advantages :

  • High enantiomeric excess (>98% ee) via chiral auxiliaries.
  • Compatibility with large-scale production due to robust reaction conditions.

Alkylation of Pyrrolidine Trimesylate Intermediates

Patent EP1138672A1 details a scalable route starting from optically active butyl-1,2,4-trimesylate. Treatment with benzylamine in tetrahydrofuran (THF) at 50–60°C induces cyclization to form a benzyl-protected pyrrolidine derivative. Subsequent deprotection using allyl chloroformate in heptane introduces the allyloxycarbonyl group, which is selectively removed under hydrogenation conditions. Final amination with ethylamine under high pressure (5×10⁶–8×10⁶ Pa) in dimethoxyethane at 100–150°C installs the ethyl group, yielding the target compound in 44% overall yield.

Reaction Conditions :

  • Pressure : 5×10⁶–8×10⁶ Pa
  • Temperature : 100–150°C
  • Catalyst : Palladium on carbon (for deprotection).

Lactam Reduction from (3S)-Pyrrolidin-3-ol

A recent patent (EP4382529A1) outlines a four-step synthesis from (S)-1,2,4-butanetriol. Esterification with methanol and sulfuric acid produces methyl (3S)-3-hydroxypyrrolidine-1-carboxylate, which undergoes mesylation to form the trimesylate intermediate. Lactamization via heating in diglyme followed by sodium borohydride reduction yields (3S)-pyrrolidin-3-ol. Ethylation is achieved by treating the lactam with ethylamine under reflux, followed by acidic workup to isolate the dihydrochloride salt. This method boasts a 44% overall yield and >99% optical purity.

Critical Steps :

  • Lactam Reduction : Sodium borohydride in diglyme at 80°C for 12 hours.
  • Ethylation : Ethylamine in ethanol at reflux for 8 hours.

Protection-Deprotection Strategies in Bitopic Ligand Synthesis

A 2023 study demonstrated the use of tert-butyldimethylsilyl (TBS) protection for hydroxyl groups during pyrrolidine functionalization. Starting from methyl (2S,3S)-1-allyl-3-hydroxypyrrolidine-2-carboxylate, TBS protection followed by amidation with ammonia and LiAlH₄ reduction generates the primary amine. Coupling with 5-(3-fluoropropyl)-2,3-dimethoxybenzoic acid using HBTU in DMF introduces the ethyl group via a Mitsunobu reaction, achieving a 74% yield over two steps.

Optimization Insights :

  • Coupling Agent : HBTU in DMF enhances reaction efficiency.
  • Deprotection : Tetra-n-butylammonium fluoride (TBAF) cleanly removes TBS groups.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield Stereoselectivity Scalability
Asymmetric Michael Michael addition, alkylation 38% >98% ee Moderate
Trimesylate Alkylation Cyclization, deprotection, amination 44% >99% ee High
Lactam Reduction Esterification, lactamization, reduction 44% >99% ee High (GMP-compliant)
TBS Protection Protection, coupling, Mitsunobu 74% Not reported Laboratory-scale

Industrial Applications and Challenges

The demand for this compound in antibiotic synthesis, particularly for MRSA-active cephalosporins, drives the need for cost-effective, stereoselective routes. While the trimesylate alkylation and lactam reduction methods are GMP-compatible, challenges persist in minimizing byproducts during high-pressure amination. Future research should explore biocatalytic approaches to enhance enantioselectivity and reduce reliance on heavy metals.

Chemical Reactions Analysis

Types of Reactions: (3S)-1-ethylpyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding imine or nitrile.

    Reduction: It can be further reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

(3S)-1-ethylpyrrolidin-3-amine is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structural versatility allows it to serve as a precursor for various bioactive molecules, including:

  • Antiviral agents : Research indicates potential applications in developing drugs targeting viral infections.
  • Anticancer agents : The compound has shown promise in oncology, with studies indicating its ability to interact with cellular pathways involved in cancer cell proliferation.
  • Neuroactive agents : Its influence on neurotransmitter systems positions it as a candidate for treating neurological disorders.

Biological Studies

This compound is instrumental in biological research , particularly in understanding neurotransmitter systems and receptor interactions. Key areas of exploration include:

  • Neurotransmitter modulation : The compound's structural similarity to neurotransmitters suggests it may influence pathways related to serotonin and dopamine.
  • Enzyme inhibition : Studies indicate that this compound can inhibit specific kinases involved in neuronal differentiation, which may have implications for neurodegenerative diseases.

Case Study: Neuroprotective Effects

A study evaluating the neuroprotective properties of this compound demonstrated its ability to reduce oxidative stress markers in neurodegenerative models. The results are summarized in the table below:

TreatmentCell Viability (%)Oxidative Stress Marker Reduction (%)
Control1000
Compound8530

Chemical Biology

In chemical biology, this compound serves as a building block for synthesizing bioactive molecules. Its unique structure allows researchers to explore new chemical entities with potential therapeutic applications.

Industrial Applications

The compound finds use in the production of fine chemicals and agrochemicals. Its versatility as an intermediate makes it valuable for synthesizing specialty chemicals used across various industries.

Mechanism of Action

The mechanism by which (3S)-1-ethylpyrrolidin-3-amine exerts its effects involves its interaction with specific molecular targets. As an amine, it can form hydrogen bonds and ionic interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the structure of the interacting molecules.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₆H₁₄N₂ (free base); the dihydrochloride salt has the formula C₆H₁₆Cl₂N₂ .
  • CAS Numbers :
    • Free base: 7791-89-1 .
    • Dihydrochloride salt (S-enantiomer): 1336912-66-3 .
  • Molecular Weight : 114.19 g/mol (free base); 187.11 g/mol (dihydrochloride) .
  • Storage : Typically stored at room temperature or 2–8°C in a dry, sealed environment .

This compound is widely utilized in pharmaceutical research, particularly as a building block for protein degraders and bioactive molecules due to its amine functionality and stereochemical specificity .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares (3S)-1-ethylpyrrolidin-3-amine with structurally related pyrrolidine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Safety Notes References
This compound Ethyl (N), amine (C3) C₆H₁₄N₂ 114.19 7791-89-1 Protein degraders, chiral intermediates
(S)-1-Methylpyrrolidin-3-amine HCl Methyl (N), amine (C3) C₅H₁₂N₂·HCl 136.63 852874-61-4 Reduced steric hindrance for drug design
1-Cyclopropylpyrrolidin-3-amine Cyclopropyl (N), amine (C3) C₇H₁₄N₂ 126.20 936221-78-2 Enhanced lipophilicity; irritant (GHS H314)
2-(3,4-Difluorophenyl)-1-ethylpyrrolidin-3-amine Ethyl (N), difluorophenyl (C2) C₁₂H₁₆F₂N₂ 226.27 1341325-03-8 Fluorinated drug candidates
(3S)-1-(2-Chloro-3-fluorobenzyl)pyrrolidin-3-amine Chloro-fluorobenzyl (N), amine (C3) C₁₁H₁₄ClFN₂ 228.69 N/A Targeted kinase inhibitors
(S)-1-(Cyclohexylmethyl)pyrrolidin-3-amine Cyclohexylmethyl (N), amine (C3) C₁₁H₂₂N₂ 182.31 457097-91-5 Bulky substituents for receptor binding

Key Differences and Research Findings

Steric and Electronic Effects: Ethyl vs. Methyl Substituents: The ethyl group in this compound provides greater steric bulk compared to the methyl group in (S)-1-methylpyrrolidin-3-amine. This can influence binding affinity in enzyme inhibitors . Cyclopropyl vs.

Chirality and Enantiomer-Specific Activity :

  • The S-enantiomer of 1-ethylpyrrolidin-3-amine (CAS 1336912-66-3) is often preferred in asymmetric synthesis, whereas the R-enantiomer (CAS 1286208-97-6) may exhibit divergent biological activity .

Functional Group Modifications :

  • Halogenated Derivatives : Compounds like 2-(3,4-difluorophenyl)-1-ethylpyrrolidin-3-amine (CAS 1341325-03-8) incorporate fluorinated aromatic groups, enhancing metabolic stability and target selectivity in CNS drugs .
  • Benzyl Substituents : The chloro-fluorobenzyl group in (3S)-1-(2-chloro-3-fluorobenzyl)pyrrolidin-3-amine introduces halogen bonding capabilities, useful in kinase inhibitor design .

Safety and Handling :

  • The free base of this compound (CAS 7791-89-1) is classified under GHS hazard H314 (skin corrosion), requiring precautions such as gloves and eye protection . In contrast, its dihydrochloride salt (CAS 1336912-66-3) is more stable and easier to handle in aqueous solutions .

Biological Activity

(3S)-1-ethylpyrrolidin-3-amine, often referred to as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with an ethyl substitution at the nitrogen atom. Its dihydrochloride form enhances solubility, making it suitable for biological testing. The compound's structure allows it to engage in various metabolic pathways, influencing its biological activity.

The mechanism of action of this compound is primarily linked to its interaction with neurotransmitter systems. It acts as a ligand for various receptors and enzymes, potentially modulating their activity. This modulation can impact neurotransmission and may lead to neuroprotective effects, antidepressant activity, and other pharmacological outcomes.

1. Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties, making it a candidate for conditions related to neurodegeneration. Its structural similarity to neurotransmitters suggests a role in protecting neuronal health and function.

2. Antidepressant Activity

Similar compounds have shown efficacy in treating depression by influencing serotonin levels. The potential antidepressant effects of this compound warrant further investigation, particularly in the context of mood disorders.

3. Other Biological Activities

The compound has been evaluated for various other biological activities, including:

  • Anticancer Potential : Preliminary studies suggest that it may act as an intermediate in the synthesis of anticancer agents.
  • Antiviral Properties : Its role as a precursor in antiviral drug development has been noted.

Research Findings and Case Studies

A review of literature reveals several studies focusing on the biological activity of this compound:

StudyFocusFindings
Medicinal ChemistryIdentified as an intermediate in synthesizing antiviral and anticancer agents.
NeuropharmacologySuggested neuroprotective effects and potential antidepressant activity.
Receptor InteractionInvestigated its binding affinity to neurotransmitter receptors, indicating modulation of neurotransmission pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3S)-1-ethylpyrrolidin-3-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, catalytic methods using Fe₂O₃@SiO₂/In₂O₃ (as in pyrrolidine derivative syntheses) enhance yield by reducing side reactions . Solvent choice (e.g., dry acetonitrile or dichloromethane) and stoichiometric ratios of ethylating agents are critical. Post-synthesis purification via recrystallization (e.g., using acetonitrile) improves purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • ¹H NMR : Analyze proton environments (e.g., δ 1.60 ppm for ethyl group protons, δ 5.27–5.28 ppm for chiral center protons) .
  • IR Spectroscopy : Identify amine N–H stretches (~3300 cm⁻¹) and pyrrolidine ring vibrations (1600–1400 cm⁻¹) .
  • Chiral HPLC : Confirm enantiomeric purity using chiral stationary phases (e.g., validated for (S,S)-pyrrolidine derivatives) .

Q. How can researchers verify the stereochemical configuration of this compound?

  • Methodological Answer : X-ray crystallography or NOESY NMR can resolve stereochemistry. For example, (3R,4S)-pyrrolidine derivatives were confirmed via crystallographic data . Alternatively, compare experimental optical rotation with literature values for (S)-configured analogs .

Advanced Research Questions

Q. What strategies optimize enantioselective synthesis of this compound?

  • Methodological Answer : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) or chiral auxiliaries. For instance, enantiomeric excess (ee) >98% was achieved in (S)-pyrrolidine derivatives via asymmetric hydrogenation . Kinetic resolution during recrystallization (e.g., using chiral resolving agents like tartaric acid) further enhances ee .

Q. How do computational models predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For example, quantum mechanical studies on pyridine derivatives validated regioselectivity in cross-coupling reactions . Machine learning tools (e.g., LabMate.AI ) optimize reaction parameters like temperature and catalyst loading .

Q. How should researchers address contradictory spectral data for this compound derivatives?

  • Methodological Answer :

Replicate experiments : Confirm reproducibility under identical conditions.

Cross-validate techniques : Compare NMR, IR, and mass spectrometry data across labs .

Assess solvent effects : Differences in DMSO vs. CDCl₃ may shift NMR peaks .

Consult open datasets : Leverage platforms like the European Open Science Cloud to compare findings .

Key Considerations

  • Avoiding Commercial Bias : Focus on lab-scale synthesis (e.g., mg to gram quantities) rather than industrial processes.
  • Stereochemical Integrity : Emphasize chiral chromatography and computational validation to address enantiomer-related challenges .

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